Methyl 4-(morpholinomethyl)benzoate
Overview
Description
Methyl 4-(morpholinomethyl)benzoate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-(morpholinomethyl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety and a morpholinomethyl group. Its chemical formula is , with a molecular weight of approximately 235.29 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Notably, it has been shown to:
- Inhibit Nitric Oxide Production : The compound reduces nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses.
- Reduce Cyclooxygenase-2 Activity : It also inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, thereby exhibiting anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability Assays : In vitro studies demonstrated that the compound effectively inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The half-maximal inhibitory concentration (IC50) values ranged from 1.48 µM to 47.02 µM, indicating significant cytotoxic activity .
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells, with specific derivatives showing up to 42% apoptosis in treated cells compared to controls .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects:
- Reduction of Inflammatory Markers : Studies indicated that treatment with this compound led to a decrease in pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 in macrophage cultures.
Study on NSCLC Cell Lines
A study conducted on various derivatives of this compound showed promising results against NSCLC. The most active compounds were tested for their effects on cell cycle progression and apoptosis:
- Cell Cycle Analysis : The analysis revealed that these compounds significantly altered cell cycle phases, reducing the G0–G1 phase and increasing the G2/M phase population, which is indicative of cell cycle arrest .
- Mechanistic Insights : Further investigations using Annexin V/PI staining confirmed that the observed cytotoxic effects were due to apoptosis rather than necrosis, reinforcing the therapeutic potential of these compounds against cancer .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the unique biological profile of this compound:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 1.48 - 47.02 | COX-2 and iNOS inhibition |
4-Methyl-6-phenylpyrimidin-2-amine | Varies | Anticancer activity |
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol | Varies | Similar anti-inflammatory properties |
Properties
IUPAC Name |
methyl 4-(morpholin-4-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENXYLLXQAOUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440394 | |
Record name | methyl 4-(morpholinomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68453-56-5 | |
Record name | Benzoic acid, 4-(4-morpholinylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68453-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(morpholinomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(morpholin-4-ylmethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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